4-Isopropyl-3-(trifluoromethyl)aniline

Azo Dyestuffs Transfer Printing Polyamide Dyeing

Procure 4-Isopropyl-3-(trifluoromethyl)aniline (CAS 1369792-85-7) for your research and development needs. This disubstituted aromatic amine is specifically identified in US Patent 4,749,813 as the preferred 4-isopropyl derivative among C₁-C₆ alkyl homologs for synthesizing valuable azo dyestuffs. Its unique 4-isopropyl-3-trifluoromethyl substitution pattern critically determines downstream dye performance for transfer printing and polyamide dyeing—generic trifluoromethylaniline isomers cannot substitute without risking synthetic failure. Additionally, fragments containing this core have demonstrated potent 5-HT3A receptor antagonism (IC₅₀ 15 nM) with >6,666-fold selectivity over rat α4β2 nAChR, supporting structure-activity relationship studies in medicinal chemistry programs targeting chemotherapy-induced nausea, vomiting, or irritable bowel syndrome.

Molecular Formula C10H12F3N
Molecular Weight 203.20
CAS No. 1369792-85-7
Cat. No. B3236482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-3-(trifluoromethyl)aniline
CAS1369792-85-7
Molecular FormulaC10H12F3N
Molecular Weight203.20
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C10H12F3N/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,14H2,1-2H3
InChIKeyZTBHDUUIYYRHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-3-(trifluoromethyl)aniline (CAS 1369792-85-7): Core Identity and Procurement Baseline for Research and Industrial Sourcing


4-Isopropyl-3-(trifluoromethyl)aniline (CAS 1369792-85-7) is a disubstituted aromatic amine with the molecular formula C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol . It is characterized by an isopropyl group at the para-position and a trifluoromethyl group at the meta-position relative to the amine functionality. The compound exhibits a calculated LogP of 3.73, a boiling point of 234.4 ± 40.0 °C at 760 mmHg, and a density of 1.2 ± 0.1 g/cm³ [1]. As an intermediate in organic synthesis, it serves as a building block for the preparation of azo dyestuffs and other fine chemicals [2].

Why 4-Isopropyl-3-(trifluoromethyl)aniline (CAS 1369792-85-7) Cannot Be Casually Substituted: Positional Isomerism and Substituent Synergy


Substitution of 4-isopropyl-3-(trifluoromethyl)aniline with generic trifluoromethylaniline isomers or other alkyl-substituted analogs is not scientifically justifiable due to the critical dependence of both synthetic utility and biological activity on the precise substitution pattern. The ortho, meta, and para isomers of trifluoromethylaniline (CAS 88-17-5, 98-16-8, 455-14-1) exhibit distinct electronic environments and steric profiles that dictate their reactivity and downstream product properties [1]. Furthermore, the combination of an isopropyl group with a trifluoromethyl group on the same aniline core is not a simple additive effect; the specific 4-isopropyl-3-trifluoromethyl arrangement has been explicitly identified in the patent literature as the preferred starting material for preparing valuable azo dyestuffs, with performance characteristics tied directly to this substitution pattern [2]. Procurement based solely on compound class or functional group similarity introduces unacceptable risk of synthetic failure or altered performance in the intended application.

Quantitative Differentiation Evidence for 4-Isopropyl-3-(trifluoromethyl)aniline (CAS 1369792-85-7) Against Key Comparators


Patent-Documented Preference for 4-Isopropyl Derivative in Azo Dyestuff Synthesis Over Other 4-Alkyl Homologs

US Patent 4,749,813 explicitly identifies the 4-isopropyl derivative of 2-trifluoromethylaniline as the particularly preferred starting material for preparing valuable azo dyestuffs, distinguishing it from other 4-alkyl (C₁-C₆) homologs within the same claimed series [1]. While the patent broadly claims 4-alkyl-2-trifluoromethylanilines where R denotes a C₁-C₆ alkyl radical, the specification states: '4-Alkyl-2-trifluoromethylanilines, in particular the 4-isopropyl derivative, are starting materials for preparing valuable azo dyestuffs' [1]. This explicit singling out of the isopropyl derivative indicates a functional advantage over the methyl, ethyl, and other straight-chain alkyl variants, though quantitative performance data comparing the isopropyl derivative to other alkyl homologs is not provided within the patent document.

Azo Dyestuffs Transfer Printing Polyamide Dyeing

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity Versus Unsubstituted Trifluoromethylaniline Isomers

4-Isopropyl-3-(trifluoromethyl)aniline exhibits a calculated LogP of 3.73, significantly higher than the LogP values of the unsubstituted trifluoromethylaniline isomers [1]. While precise LogP values for the isomers are not directly compared in a single study, the addition of the isopropyl group to the trifluoromethylaniline core is expected to increase lipophilicity, which can influence membrane permeability, metabolic stability, and target binding in medicinal chemistry applications [2]. The molecular weight of the target compound (203.20 g/mol) is also greater than that of 3-(trifluoromethyl)aniline (161.12 g/mol) and 4-(trifluoromethyl)aniline (161.13 g/mol), reflecting the additional isopropyl substituent .

Lipophilicity Physicochemical Properties SAR Studies

Biological Activity of a Structurally Related Fragment Against Human 5-HT3A Receptor

A fragment containing the 4-isopropyl-3-(trifluoromethyl)aniline core (identified by BindingDB monomer ID 50451612) demonstrated antagonist activity at the human 5-HT3A receptor with an IC₅₀ of 15 nM in a calcium flux assay using HEK293 cells [1]. In contrast, the same fragment exhibited weak agonist activity at the rat α4β2 nicotinic acetylcholine receptor with an EC₅₀ > 100,000 nM, indicating a degree of selectivity between these two ligand-gated ion channels [1]. This data represents activity of the fragment in the context of a larger molecular entity, not the free aniline compound.

5-HT3A Antagonist GPCR Fragment-Based Drug Discovery

Positional Isomerism Dictates Distinct Spectroscopic and Electronic Properties

A comprehensive spectroscopic study of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline demonstrated that the position of the trifluoromethyl group on the aniline ring significantly influences vibrational frequencies, electronic properties, and intramolecular hydrogen bonding [1]. While the target compound 4-isopropyl-3-(trifluoromethyl)aniline was not included in this study, the findings establish that positional isomerism in trifluoromethylanilines produces measurable differences in molecular properties. For instance, the ortho-substituted 2-(trifluoromethyl)aniline exhibits intramolecular hydrogen bonding that is absent in the meta- and para-substituted isomers, affecting its chemical reactivity and physical behavior [1].

Vibrational Spectroscopy DFT Calculations Electronic Structure

Comparative Physicochemical Data for Key Trifluoromethylaniline Isomers

The target compound 4-isopropyl-3-(trifluoromethyl)aniline has a boiling point of 234.4 ± 40.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ [1]. In contrast, the unsubstituted isomer 3-(trifluoromethyl)aniline (CAS 98-16-8) has a boiling point of 187-188 °C and a density of 1.29 g/cm³ [2]. 4-(Trifluoromethyl)aniline (CAS 455-14-1) has a boiling point of 83 °C at 16 hPa and a density of 1.28 g/cm³ . The significantly higher boiling point of the target compound reflects the presence of the additional isopropyl group, which increases molecular weight and alters intermolecular forces.

Boiling Point Density Physical Properties

Antiproliferative Activity of Structurally Related Fragment Against MCF7 Breast Cancer Cells

A fragment incorporating the 4-isopropyl-3-(trifluoromethyl)aniline substructure was evaluated for antiproliferative activity against human MCF7 breast cancer cells in a 72-hour MTT assay, as documented in ChEMBL assay CHEMBL2345705 [1]. While specific numerical data for this fragment is not publicly displayed in the ChEMBL interface, the assay record confirms that this compound class has been investigated for anticancer potential, providing a starting point for structure-activity relationship studies [1].

Anticancer MCF7 Cell Proliferation

Recommended Application Scenarios for 4-Isopropyl-3-(trifluoromethyl)aniline (CAS 1369792-85-7) Based on Quantitative Evidence


Synthesis of Azo Dyestuffs for Transfer Printing and Polyamide Dyeing

4-Isopropyl-3-(trifluoromethyl)aniline is the specifically preferred starting material for the preparation of valuable azo dyestuffs, as documented in US Patent 4,749,813 [1]. The resulting dyes are suitable for two distinct applications: (1) nonionic dyestuff types for transfer printing on synthetic hydrophobic fiber materials, and (2) sulpho-containing dyestuffs based on 'gamma acid' for dyeing polyamides [1]. Procurement of this specific isomer ensures alignment with the patent's explicit teaching, which identified the 4-isopropyl derivative as the particularly advantageous alkyl homolog among C₁-C₆ variants [1].

Fragment-Based Drug Discovery Targeting 5-HT3 Receptors

Fragments containing the 4-isopropyl-3-(trifluoromethyl)aniline core have demonstrated potent antagonist activity at the human 5-HT3A receptor with an IC₅₀ of 15 nM in calcium flux assays [2]. Additionally, the same fragment showed minimal activity at the rat α4β2 nicotinic acetylcholine receptor (EC₅₀ > 100,000 nM), indicating a preliminary selectivity profile of >6,666-fold between these two ion channels [2]. This biological anchor supports the use of this building block in medicinal chemistry programs targeting 5-HT3 receptor modulation for indications such as chemotherapy-induced nausea and vomiting or irritable bowel syndrome [2].

Medicinal Chemistry Optimization of Trifluoromethyl-Containing Drug Candidates Requiring Enhanced Lipophilicity

With a calculated LogP of 3.73, 4-isopropyl-3-(trifluoromethyl)aniline offers a distinct lipophilicity profile compared to unsubstituted trifluoromethylaniline isomers [3]. The combination of the electron-withdrawing trifluoromethyl group and the lipophilic isopropyl substituent provides a scaffold that can enhance membrane permeability and metabolic stability in drug candidates [4]. This compound is particularly suited for structure-activity relationship studies where fine-tuning of physicochemical properties is required, and the presence of both substituents on a single aniline core offers a convenient starting point for further derivatization [3].

Synthesis of Substituted Cyclotriphosphazene Derivatives for Materials Science

The isopropylanilino moiety, as exemplified by 4-isopropylaniline derivatives, has been successfully employed in the synthesis of geminal tetra- and hexa-substituted cyclotriphosphazene compounds [5]. While the specific target compound 4-isopropyl-3-(trifluoromethyl)aniline has not been directly reported in this context, the established reactivity of isopropylanilines with cyclotriphosphazenes suggests potential applications in the development of flame retardants, antimicrobial agents, liquid crystals, and organic light-emitting diodes [5]. The additional trifluoromethyl group on the target compound may impart further desirable properties to the resulting phosphazene materials [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropyl-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.